molecular formula C6H8N2OS B112850 2-Acetamido-5-methylthiazole CAS No. 61996-32-5

2-Acetamido-5-methylthiazole

Cat. No.: B112850
CAS No.: 61996-32-5
M. Wt: 156.21 g/mol
InChI Key: VAAPKQNASNXGQY-UHFFFAOYSA-N
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Description

2-Acetamido-5-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-methylthiazole typically involves the reaction of 2-amino-5-methylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-amino-5-methylthiazole+acetic anhydrideThis compound+acetic acid\text{2-amino-5-methylthiazole} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-amino-5-methylthiazole+acetic anhydride→this compound+acetic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-Acetamido-5-methylthiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

    2-Amino-5-methylthiazole: A precursor in the synthesis of 2-Acetamido-5-methylthiazole.

    2-Acetamido-4-methylthiazole: A structural isomer with different biological activities.

    2-Acetamido-5-phenylthiazole: A derivative with a phenyl group at the C-5 position, exhibiting distinct properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group at the C-2 position and methyl group at the C-5 position contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAPKQNASNXGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305403
Record name 2-Acetamido-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61996-32-5
Record name 61996-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research primarily focuses on nitration reactions. Can 2-acetamido-5-methylthiazole undergo nitration, and if so, where does the nitro group attach?

A1: Yes, the research demonstrates that this compound can be nitrated []. The study reveals that despite having an acetamido group, the compound undergoes nitration at the three position of the thiazole ring. This suggests that this compound can exist in a tautomeric form, transitioning from the acetamido to the acetimido group, allowing for nitration at the three position.

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